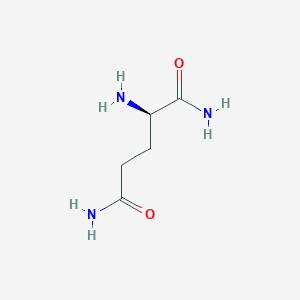
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . The 2-position of the isoquinoline ring is substituted with a sulfonyl group, which is further connected to an ethyl group. The ethyl group is then connected to a benzamide moiety, which is substituted with two ethoxy groups at the 3 and 4 positions .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has explored the synthesis and thermal behavior of N-arylbenzamide derivatives, indicating their potential in generating a variety of chemical structures through thermal fragmentation and rearrangement processes. For example, Gaber et al. (2008) studied the thermal fragmentation of N-arylbenzamide oximes, leading to the formation of benzanilide, benzoxazole, and other derivatives, demonstrating the versatility of such compounds in chemical synthesis Gaber, Al-Ahmadi, & Baryyan, 2008.
Catalysis and Organic Transformations
Several studies have focused on catalyzed reactions involving similar structures, highlighting their utility in organic synthesis. For instance, Rakshit et al. (2011) reported on a Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides via directed C-H bond activation, showcasing a method for selectively forming valuable tetrahydroisoquinolinone products Rakshit, Grohmann, Besset, & Glorius, 2011.
Binding Studies and Probe Development
The development of novel sigma-2 receptor probes using benzamide analogues has been a topic of interest. Xu et al. (2005) synthesized and evaluated the binding of benzamide derivatives to sigma-2 receptors, finding significant affinity and potential utility for in vitro studies of receptor binding Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005.
Drug Discovery and Medicinal Chemistry
In the realm of medicinal chemistry, compounds containing dihydroisoquinoline structures have been investigated for their therapeutic potential. Jamieson et al. (2012) identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as highly potent and selective inhibitors of AKR1C3, an enzyme of interest in cancer research Jamieson, Brooke, Heinrich, Atwell, Silva, Hamilton, Turnbull, Rigoreau, Trivier, Soudy, Samlal, Owen, Schroeder, Raynham, Flanagan, & Denny, 2012.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-3-28-20-10-9-18(15-21(20)29-4-2)22(25)23-12-14-30(26,27)24-13-11-17-7-5-6-8-19(17)16-24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLXPRZWDARONI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-diethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

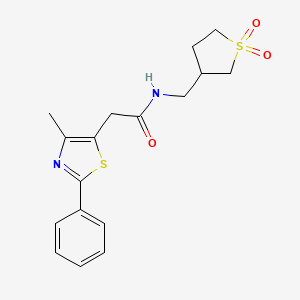
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2411248.png)
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
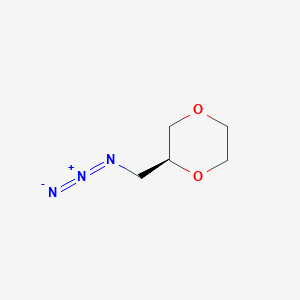

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)
![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)
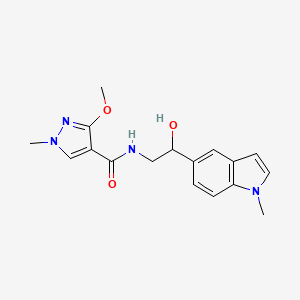
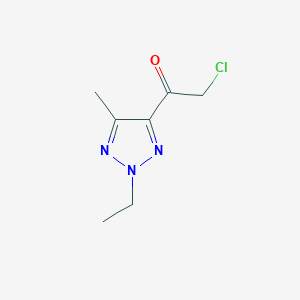
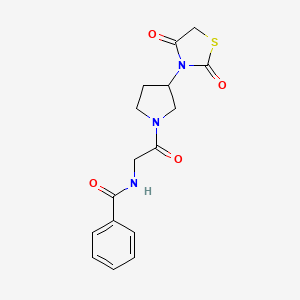
![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)
